5'-chloro-3'-hydroxy-1'-(2-phenylethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Overview
Description
5’-chloro-3’-hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of biindoles, which are characterized by the presence of two indole units connected through a single bond. The presence of a chloro group, a hydroxy group, and a phenylethyl substituent further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chloro-3’-hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-3-hydroxyindole with 2-phenylethylamine under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the final biindole structure. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5’-chloro-3’-hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted biindole derivatives, each with unique chemical and physical properties that can be tailored for specific applications.
Scientific Research Applications
5’-chloro-3’-hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-chloro-3’-hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 5’-chloro-3’-hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-(1H-indol-3-yl)-1-(2-phenylethyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c25-17-10-11-22-19(14-17)24(29,20-15-26-21-9-5-4-8-18(20)21)23(28)27(22)13-12-16-6-2-1-3-7-16/h1-11,14-15,26,29H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZFZZBXFFNFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CNC5=CC=CC=C54)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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